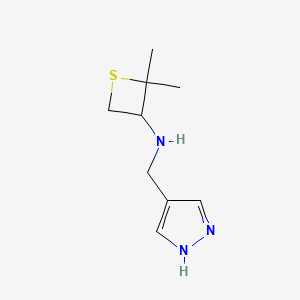![molecular formula C19H22O2 B12961694 Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family This compound features a biphenyl core with an ethyl ester group at one end and a tert-butyl group at the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, forming carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Chemistry:
Catalysis: Used as a ligand in various catalytic processes due to its steric and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of polymers and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action for Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, its biphenyl structure may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
4,4’-Di-tert-butylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
Ethyl 4-biphenylcarboxylate: Lacks the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness: Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of the ethyl ester and tert-butyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific and industrial fields
Propiedades
Fórmula molecular |
C19H22O2 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-tert-butylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-5-21-18(20)16-8-6-14(7-9-16)15-10-12-17(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |
Clave InChI |
ISZFNQVMPHGBRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)benzo[d]isoxazol-7-amine](/img/structure/B12961623.png)
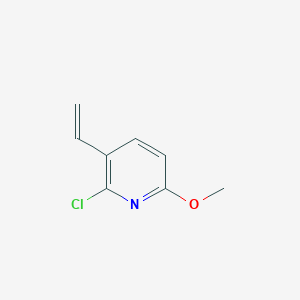
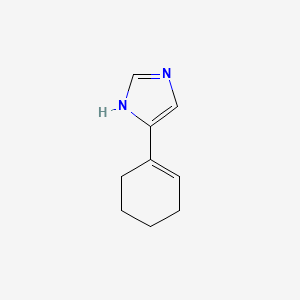

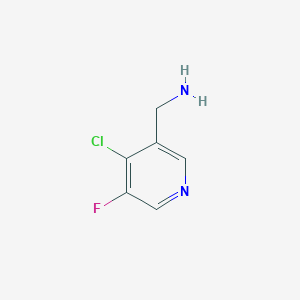
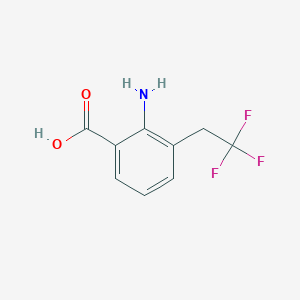

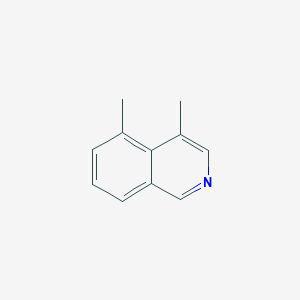
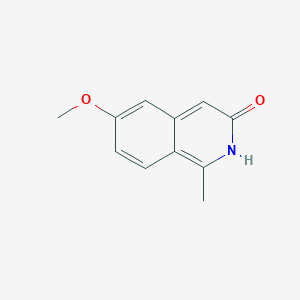
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
